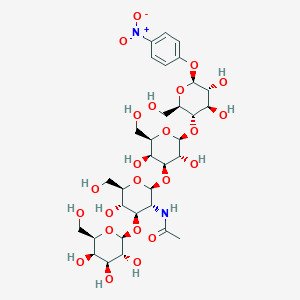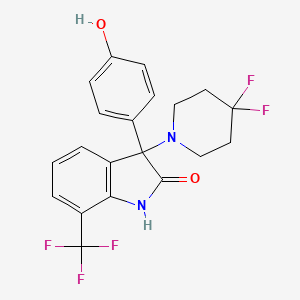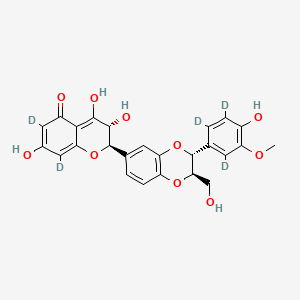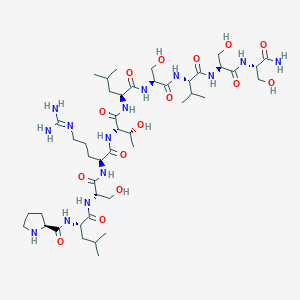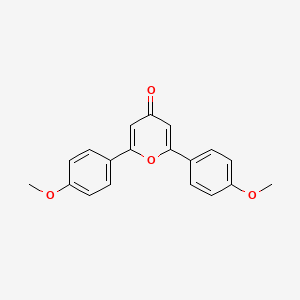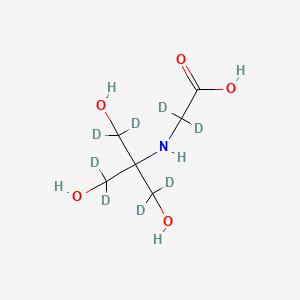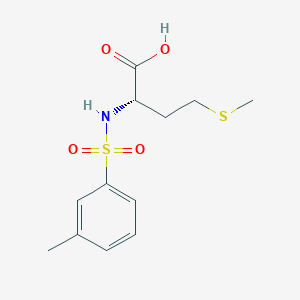
(m-Tolylsulfonyl)-L-methionine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(m-Tolylsulfonyl)-L-methionine is a synthetic organic compound with the molecular formula C12H17NO4S2 It is a derivative of methionine, an essential amino acid, and features a tolylsulfonyl group attached to the methionine structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (m-Tolylsulfonyl)-L-methionine typically involves the reaction of L-methionine with m-toluenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
L-methionine+m-toluenesulfonyl chloride→this compound+HCl
The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and waste, making the process more sustainable and cost-effective .
Analyse Des Réactions Chimiques
Types of Reactions
(m-Tolylsulfonyl)-L-methionine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the tolylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding L-methionine.
Substitution: The tolylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used to substitute the tolylsulfonyl group under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: L-methionine.
Substitution: Various substituted methionine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (m-Tolylsulfonyl)-L-methionine is used as a reagent in organic synthesis. It serves as a protecting group for amino acids and peptides, preventing unwanted side reactions during synthesis .
Biology
In biological research, this compound is used to study the effects of sulfonyl groups on amino acid behavior and protein interactions. It helps in understanding the role of sulfonylated amino acids in biological systems .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It is studied for its antioxidant properties and its ability to modulate cellular pathways involved in oxidative stress and inflammation .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. It serves as an intermediate in the synthesis of various bioactive molecules.
Mécanisme D'action
The mechanism of action of (m-Tolylsulfonyl)-L-methionine involves its interaction with cellular proteins and enzymes. The tolylsulfonyl group can form covalent bonds with nucleophilic residues in proteins, altering their structure and function. This modification can affect various cellular pathways, including those involved in oxidative stress response and inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
(p-Tolylsulfonyl)-L-methionine: Similar structure but with the tolylsulfonyl group in the para position.
(o-Tolylsulfonyl)-L-methionine: Similar structure but with the tolylsulfonyl group in the ortho position.
(m-Tolylsulfonyl)glycine: A similar compound with glycine instead of methionine.
Uniqueness
(m-Tolylsulfonyl)-L-methionine is unique due to its specific substitution pattern, which influences its reactivity and interactions with biological molecules. The meta position of the tolylsulfonyl group provides distinct steric and electronic properties compared to the ortho and para isomers, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C12H17NO4S2 |
|---|---|
Poids moléculaire |
303.4 g/mol |
Nom IUPAC |
(2S)-2-[(3-methylphenyl)sulfonylamino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C12H17NO4S2/c1-9-4-3-5-10(8-9)19(16,17)13-11(12(14)15)6-7-18-2/h3-5,8,11,13H,6-7H2,1-2H3,(H,14,15)/t11-/m0/s1 |
Clé InChI |
HONSGGYAQAWECA-NSHDSACASA-N |
SMILES isomérique |
CC1=CC(=CC=C1)S(=O)(=O)N[C@@H](CCSC)C(=O)O |
SMILES canonique |
CC1=CC(=CC=C1)S(=O)(=O)NC(CCSC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


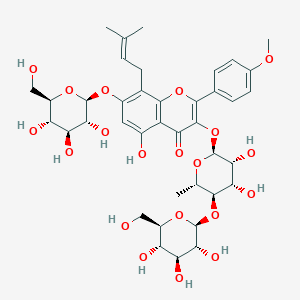


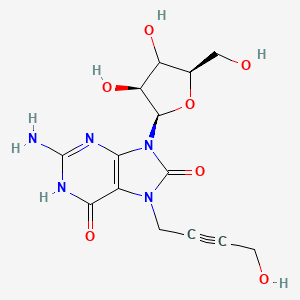
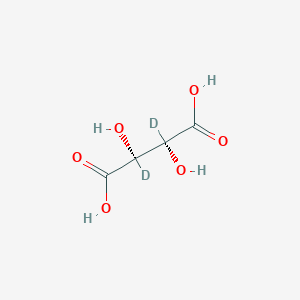
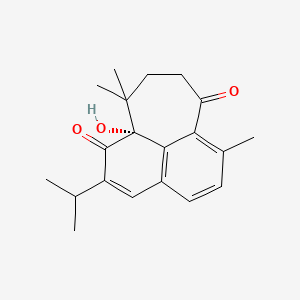
![3-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]spiro[6H-[1]benzoxepino[3,2-b]pyridine-5,1'-cyclopropane]-9-carboxylic acid](/img/structure/B12405561.png)
